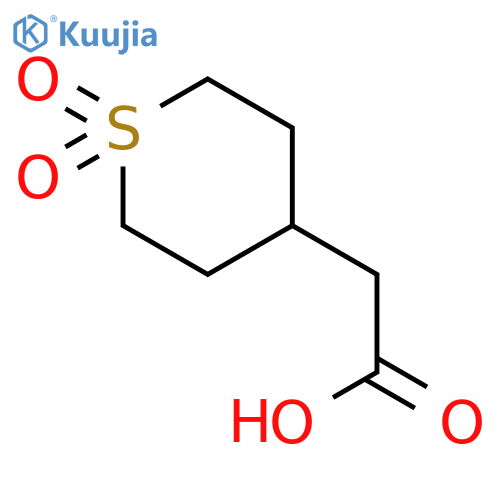

Cas no 1224869-02-6 ((1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid)

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid

- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid

- (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid(SALTDATA: FREE)

- 2-(1,1-dioxothian-4-yl)acetic acid

- (1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid

-

- MDL: MFCD11045819

- インチ: InChI=1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9)

- InChIKey: ZNKGPJTYNUEAKE-UHFFFAOYSA-N

- ほほえんだ: C1CS(=O)(=O)CCC1CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124313-5g |

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid |

1224869-02-6 | 97% | 5g |

¥9079.00 | 2024-08-09 | |

| Enamine | EN300-250120-1.0g |

2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid |

1224869-02-6 | 95.0% | 1.0g |

$320.0 | 2025-03-21 | |

| Enamine | EN300-250120-2.5g |

2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid |

1224869-02-6 | 95.0% | 2.5g |

$564.0 | 2025-03-21 | |

| Enamine | EN300-250120-0.5g |

2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid |

1224869-02-6 | 95.0% | 0.5g |

$250.0 | 2025-03-21 | |

| OTAVAchemicals | 2244430-50MG |

2-(1,1-dioxo-1??-thian-4-yl)acetic acid |

1224869-02-6 | 95% | 50MG |

$124 | 2023-06-25 | |

| TRC | D487163-100mg |

(1,1-Dioxidotetrahydro-2h-thiopyran-4-yl)acetic Acid |

1224869-02-6 | 100mg |

$ 160.00 | 2022-06-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05296-5G |

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid |

1224869-02-6 | 97% | 5g |

¥ 6,402.00 | 2023-03-10 | |

| Enamine | EN300-250120-5.0g |

2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid |

1224869-02-6 | 95.0% | 5.0g |

$970.0 | 2025-03-21 | |

| Enamine | EN300-250120-10.0g |

2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid |

1224869-02-6 | 95.0% | 10.0g |

$1697.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05296-1G |

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid |

1224869-02-6 | 97% | 1g |

¥ 2,112.00 | 2023-03-10 |

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid 関連文献

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acidに関する追加情報

Introduction to (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic Acid (CAS No. 1224869-02-6)

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid, identified by its CAS number 1224869-02-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiopyran class, a heterocyclic structure characterized by a sulfur atom integrated into a six-membered ring alongside oxygen and carbon atoms. The presence of both oxygen and sulfur atoms in its molecular framework imparts unique chemical properties, making it a versatile intermediate in the synthesis of more complex molecules.

The< strong>acetic acid moiety attached to the thiopyran ring introduces a carboxylic acid functional group, which is pivotal for further chemical modifications and biological interactions. This structural feature enhances the compound's reactivity, enabling its use in various synthetic pathways. In recent years, there has been a growing interest in thiopyran derivatives due to their potential applications in medicinal chemistry, particularly as scaffolds for drug development.

One of the most compelling aspects of< strong>(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid is its role as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its structural motif to develop molecules with therapeutic potential. For instance, studies have demonstrated its utility in constructing analogs of natural products with known pharmacological effects. The< strong>tetrahydrothiopyran core is particularly intriguing because it can be modified to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.

The< strong>dioxidotetrahydro portion of the molecule contributes to its stability while maintaining sufficient flexibility for functionalization. This balance is crucial for pharmaceutical applications, where both stability and reactivity need to be carefully managed. The carboxylic acid group further enhances its utility by allowing for amide bond formation, which is a common strategy in drug design to improve solubility and bioavailability.

In recent years, advancements in synthetic methodologies have enabled more efficient preparation of< strong>(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have streamlined its synthesis, making it more accessible for large-scale applications. These improvements have not only reduced production costs but also opened new avenues for exploring its derivatives.

The pharmacological potential of this compound has been explored through various preclinical studies. Researchers have investigated its interactions with biological targets such as enzymes and receptors. Preliminary findings suggest that derivatives of< strong>(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid may exhibit promising activity against certain diseases. For example, modifications to the thiopyran ring have led to compounds with enhanced binding affinity to specific therapeutic targets.

The< strong>acetic acid moiety also plays a role in modulating the pharmacokinetic properties of derived molecules. Its presence can influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors in drug development. By optimizing the substitution patterns on the thiopyran ring and leveraging the carboxylic acid functionality, chemists can fine-tune these properties to meet pharmaceutical requirements.

The synthesis of< strong>(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps often include cyclization reactions to form the thiopyran core followed by functional group interconversions to introduce the acetic acid moiety. The use of protecting groups and selective deprotection strategies ensures high yields and purity.

In conclusion,< strong>(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid (CAS No. 1224869-02-6) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its unique combination of reactivity and stability makes it an invaluable building block for drug discovery efforts. As research continues to uncover new synthetic pathways and biological functions associated with thiopyran derivatives, this compound is poised to play an increasingly important role in the development of novel therapeutics.

1224869-02-6 ((1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid) 関連製品

- 1251634-59-9(methyl 4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylcarbamoyl}benzoate)

- 2593-27-3(2-bromo-N-hydroxybenzamide)

- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)

- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)

- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)

- 142-56-3(2-Hydroxypropyl Ricinoleate)

- 92143-31-2((E)-Ceftriaxone)

- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)

- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)

- 2137720-58-0(3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester)